2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine

CAS No.: 430440-91-8

Cat. No.: VC8273232

Molecular Formula: C6H5Cl3N2

Molecular Weight: 211.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 430440-91-8 |

|---|---|

| Molecular Formula | C6H5Cl3N2 |

| Molecular Weight | 211.5 g/mol |

| IUPAC Name | 2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine |

| Standard InChI | InChI=1S/C6H5Cl3N2/c1-3-4(2-7)10-6(9)11-5(3)8/h2H2,1H3 |

| Standard InChI Key | CXCGIXGYGDYWGB-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(N=C1Cl)Cl)CCl |

| Canonical SMILES | CC1=C(N=C(N=C1Cl)Cl)CCl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

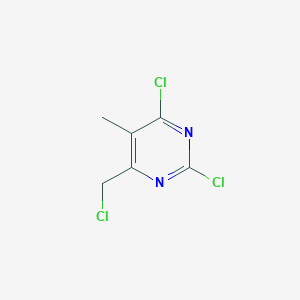

The compound’s IUPAC name, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, reflects its substitution pattern on the pyrimidine ring (Figure 1). Key features include:

-

Chlorine atoms at positions 2 and 4, which activate the ring for nucleophilic substitution.

-

A chloromethyl group (-CH₂Cl) at position 5, offering a reactive site for further functionalization.

-

A methyl group at position 6, contributing to steric and electronic modulation.

The SMILES notation CC1=C(C(=NC(=N1)Cl)Cl)CCl and InChIKey XPHHRYQLVDQYDR-UHFFFAOYSA-N provide unambiguous structural identification.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅Cl₃N₂ | |

| Molecular Weight | 211.5 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely low in water | |

| Stability | Sensitive to moisture and heat |

While experimental data for this specific compound are sparse, analogous chlorinated pyrimidines exhibit low water solubility and stability under inert conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of chlorinated pyrimidines typically involves cyclization and halogenation steps. A patented method for 4,6-dichloro-2-methylpyrimidine (CAS 5424-21-5) provides a relevant framework :

-

Cyclization:

-

Chlorination:

For 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, additional steps would involve introducing the chloromethyl group, likely via Friedel-Crafts alkylation or radical chlorination.

Industrial Scalability

Reactivity and Applications

Nucleophilic Substitution

The chlorine atoms at positions 2 and 4 are highly susceptible to displacement by amines, alkoxides, and thiols. For example:

-

Reaction with o-aminothiophenol yields dihydrobenzo[b]pyrimido[4,5-e]thiazepines, a class of heterocycles with potential bioactivity.

-

Substitution with piperazine or morpholine generates pharmacologically relevant scaffolds.

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

-

Anticancer agents: Pyrimidine derivatives inhibit kinases and DNA repair enzymes.

-

Antiviral compounds: Structural analogs show activity against RNA viruses.

The compound’s corrosivity and moisture sensitivity necessitate stringent handling protocols .

Research Frontiers

Biological Activity

While direct studies are lacking, structurally related pyrimidines exhibit:

-

Antimicrobial properties: Chlorine atoms enhance membrane permeability.

-

Kinase inhibition: Pyrimidine cores interact with ATP-binding pockets.

Material Science

Chlorinated pyrimidines are explored as:

-

Ligands in catalysis: For transition-metal complexes.

-

Monomers in polymers: Imparting flame retardancy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume